molecular formula C6H7NO2S B1267871 3-Methanesulfonyl-pyridine CAS No. 52693-61-5

3-Methanesulfonyl-pyridine

Cat. No. B1267871
CAS RN: 52693-61-5
M. Wt: 157.19 g/mol
InChI Key: HZSAPNSHGPNDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365066B2

Procedure details

To a solution of 3-bromopyridine (20 g, 127 mmol) in THF (200 ml) at room temperature is added a solution of 2M isopropylmagnesium chloride in THF (64 ml, 127 mmol). The resulting mixture is stirred for 2 hours, treated with triethylamine (20 ml), immediately followed by methanesulfonylchloride (10 ml, 127 mmol) and the resulting mixture stirred for 18 hours at room temperature. The mixture is diluted with water (200 ml) and extracted with EtOAc (3×100 ml). The mixture is concentrated in vacuo and purified on Silica gel (eluting with 50/50 Hexane/EtOAc). 1H-NMR (CDCl3) δ: 9.17 (s, 1H), 8.90 (d, 1H), 8.25 (dd, 1H), 7.55 (m, 1H), 3.12 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([Mg]Cl)(C)C.C(N(CC)CC)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>C1COCC1.O>[CH3:20][S:21]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
64 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 18 hours at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on Silica gel (eluting with 50/50 Hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CS(=O)(=O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.